5-Methyltetraphene-7,12-dione
Description
Structure
3D Structure
Properties
CAS No. |
58024-08-1 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-10-16-17(13-7-3-2-6-12(11)13)19(21)15-9-5-4-8-14(15)18(16)20/h2-10H,1H3 |
InChI Key |
YFYQBOFHUOLXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 5 Methyltetraphene 7,12 Dione and Its Structural Analogues
Comprehensive Retrosynthetic Analysis of the 5-Methyltetraphene-7,12-dione Framework
A retrosynthetic analysis of the target molecule allows for the logical disconnection of the complex structure into simpler, more readily available starting materials. The most common approach for this class of compounds is the Friedel-Crafts reaction, which provides a powerful method for annulating rings onto an aromatic system.
A primary retrosynthetic disconnection can be made across the C-6a to C-7 and C-12 to C-12a bonds. This bond cleavage simplifies the tetraphene-dione into two key precursors: a substituted naphthalene (B1677914) derivative and phthalic anhydride (B1165640). Specifically, this leads back to 1-Methylnaphthalene (B46632) and Phthalic anhydride . This strategy involves an initial intermolecular Friedel-Crafts acylation, followed by an intramolecular Friedel-Crafts acylation to close the final ring.
An alternative disconnection can be envisioned through a Diels-Alder cycloaddition. masterorganicchemistry.com This would involve disconnecting the central ring containing the quinone functionality, leading back to a substituted 1,4-naphthoquinone and a corresponding diene. For the target molecule, this could be 2-methyl-1,4-naphthoquinone reacting with 1,3-butadiene . This [4+2] cycloaddition is a powerful tool for forming six-membered rings with good stereochemical control. youtube.com
Strategic Preparation of Advanced Synthetic Precursors and Key Building Blocks
The success of the total synthesis relies heavily on the efficient preparation of key building blocks that contain the necessary functional groups and substitution patterns.
For the Friedel-Crafts-based approach, while 1-methylnaphthalene is commercially available, more complex or specifically functionalized naphthalene intermediates may be required to improve regioselectivity or yield. bcrec.idchempedia.info For instance, the synthesis of a functionalized naphthalene carbaldehyde can be a crucial step in a convergent strategy.
One common method to introduce an aldehyde group is the Vilsmeier-Haack reaction. For example, 7-Methylnaphthalene can be formylated using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 7-Methylnaphthalene-2-carbaldehyde .
Another key intermediate could be a formylated methylnaphthalene. The synthesis of 2-formyl-1,4-dimethoxy-3-methylnaphthalene has been reported starting from 2-bromo-1,4-dimethoxy-3-methylnaphthalene. prepchem.com This involves a lithium-halogen exchange followed by quenching with dimethylformamide (DMF). Similarly, methods for preparing 2-hydroxynaphthalene-1-carbaldehyde via the Reimer-Tiemann reaction are well-documented and can be adapted. researchgate.netresearchgate.net These aldehyde-functionalized naphthalenes are valuable precursors for building the tetraphene skeleton through Wittig reactions or aldol (B89426) condensations followed by cyclization.
The table below summarizes the synthesis of a representative naphthalene aldehyde precursor.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-bromo-1,4-dimethoxy-3-methylnaphthalene | 1. n-BuLi, THF, -78°C; 2. DMF | 2-formyl-1,4-dimethoxy-3-methylnaphthalene | 48.9 | prepchem.com |
| 2-Naphthol | CHCl₃, NaOH, aq. EtOH | 2-hydroxynaphthalene-1-carbaldehyde | >40 | researchgate.netresearchgate.net |
| 7-Methylnaphthalene | DMF, POCl₃ | 7-Methylnaphthalene-2-carbaldehyde | N/A |
Advanced Carbon-Carbon Bond-Forming Reactions in Tetraphene Core Assembly
The assembly of the tetracyclic core of this compound is achieved through powerful carbon-carbon bond-forming reactions. These methods include palladium-catalyzed cross-couplings for building biaryl systems, intramolecular cyclizations to form new rings, and cycloaddition reactions.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally useful for the convergent synthesis of the tetraphene backbone. carroll.edu This strategy involves coupling an aryl halide with an arylboronic acid.
In a potential synthesis of the target molecule, a substituted naphthalene halide could be coupled with a functionalized benzene (B151609) boronic acid. For example, 2-bromo-1-methylnaphthalene could be reacted with 2-formylphenylboronic acid . This reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ with a base like Na₂CO₃, would form a biaryl aldehyde. This intermediate is primed for a subsequent intramolecular cyclization reaction to form the tetraphene ring system. The resulting tetraphene could then be oxidized to the final dione (B5365651) product.
The table below shows representative conditions for Suzuki-Miyaura coupling reactions used in the synthesis of complex aromatic systems.
| Aryl Halide | Arylboronic Acid | Catalyst / Base | Product Type | Reference |
| 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-thiophene | carroll.edu |
| Aryl Iodide | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | Biaryl | nih.gov |
Intramolecular annulation is a key step in many synthetic routes to polycyclic aromatic compounds. In the context of the Friedel-Crafts approach to this compound, this reaction closes the final ring to form the tetracyclic skeleton.
The process begins with the intermolecular Friedel-Crafts acylation of 1-methylnaphthalene with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgijpcbs.com This reaction forms a 2-(benzoyl)naphthalene-carboxylic acid intermediate. The crucial subsequent step is an intramolecular Friedel-Crafts acylation, or ring-closing cyclization, which is typically promoted by a strong protic acid such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) upon heating. This cyclization forms the desired this compound. The regioselectivity of the initial acylation is a critical factor in determining the final product's isomeric purity.
The Diels-Alder reaction provides a powerful and atom-economical method for constructing the six-membered ring of the quinone system in a single step. masterorganicchemistry.comyoutube.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. mdpi.com
A plausible route to a related tetraphene structure would involve the reaction of 2-methyl-1,4-naphthoquinone (the dienophile) with 1,3-butadiene (the diene). This reaction would be expected to proceed upon heating to form the tetracyclic adduct directly. The reaction is typically facilitated when the dienophile is electron-poor, a condition met by the quinone structure, and the diene is electron-rich. masterorganicchemistry.com Subsequent aromatization of the newly formed ring, if necessary, would yield the final dione product. This approach offers a highly convergent pathway to the core structure of the target molecule.
| Diene | Dienophile | Conditions | Product Type | Reference |
| 1,3-Butadiene | 1,4-Naphthoquinone | Heat | Tetracene-5,12-dione skeleton | masterorganicchemistry.comyoutube.com |
| Vinylchromene | Maleic Anhydride | Heat | Tricyclic Adduct | nih.gov |
Catalytic Ring-Closing Metathesis in the Synthesis of 5-Methyltetraphene-7,12-diones
Catalytic ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and macrocyclic structures in organic synthesis. nih.govyoutube.comyoutube.com This reaction, often catalyzed by ruthenium complexes like Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular exchange of olefinic fragments to form a new cycloalkene and a volatile byproduct, typically ethylene. youtube.com While direct RCM to form the aromatic tetraphene core is not a common approach, it is a valuable method for the synthesis of functionalized precursors, such as tetralone subunits, which can then be further elaborated to the target tetracyclic system. semanticscholar.org
The general strategy involves the synthesis of a diene precursor that, upon RCM, yields a cyclic intermediate. For instance, a diene tethered to an aromatic system can be cyclized to form a dihydronaphthalene derivative, which can then be oxidized to the corresponding naphthoquinone or further annulated to build the tetraphene skeleton. The efficiency of the RCM reaction is influenced by factors such as the catalyst type, solvent, and the structure of the diene substrate, particularly the steric hindrance around the double bonds. nih.gov
| Catalyst | Substrate Type | Product Type | Key Features |
| Grubbs' Catalysts | Acyclic Dienes | Cyclic Alkenes | High functional group tolerance; various ring sizes. youtube.comyoutube.com |
| Hoveyda-Grubbs Catalysts | Acyclic Dienes | Cyclic Alkenes | Increased stability and activity. |
| Schrock's Molybdenum Catalysts | Acyclic Dienes | Cyclic Alkenes | High reactivity, especially for hindered olefins. nih.gov |
A more recent and innovative approach to the synthesis of cyclic structures is the iron(III)-catalyzed carbonyl-olefin metathesis. This method provides a direct route to form carbon-carbon bonds from carbonyl and olefin functionalities. nih.govnih.gov Iron, being an earth-abundant and environmentally benign metal, offers a significant advantage over other transition metal catalysts. nih.gov The reaction is characterized by its operational simplicity, mild reaction conditions, and high functional group tolerance. nih.gov
The mechanism is believed to involve an iron(III)-mediated asynchronous, concerted [2+2]-cycloaddition between the carbonyl group and the olefin to form an oxetane (B1205548) intermediate. nih.gov This intermediate then fragments under the influence of the Lewis acidic iron catalyst to yield the desired cycloalkene. nih.gov This methodology has been successfully applied to the synthesis of various carbocycles, including precursors to quinones. For instance, an appropriately substituted keto-olefin can undergo intramolecular carbonyl-olefin metathesis to furnish a cyclic enone, a versatile intermediate for the construction of the quinone moiety present in the tetraphene-7,12-dione system.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| FeCl₃ | Keto-olefin | Cyclopentene | 85 | nih.gov |
| FeCl₃ | Keto-olefin | Cyclohexene | 92 | nih.gov |
Total Synthesis Approaches to Natural Products Incorporating the this compound Skeleton (e.g., Tetrangulol (B1209878), Marmycin A)
The this compound skeleton is a core component of several angucycline antibiotics, such as tetrangulol and marmycin A. The total synthesis of these complex natural products provides a valuable platform for the development and application of synthetic methodologies for constructing the tetraphene core.
Tetrangulol , characterized as 1,8-dihydroxy-3-methyltetraphene-7,12-dione, possesses the fundamental this compound framework with additional hydroxyl groups. acs.org Its total synthesis often involves biomimetic approaches, such as Diels-Alder reactions, to construct the tetracyclic system from simpler naphthalene derivatives.
Marmycin A features a more complex hexacyclic structure, but its aglycone is an 8-amino-3-methylbenz[a]anthraquinone, a close analogue of this compound. nih.govacs.orgacs.org An expeditious synthetic strategy for this key fragment has been established, involving a palladium(II) acetate-catalyzed cyclization, aromatization, and a carbon-nitrogen coupling as key steps. nih.govacs.org One reported synthesis of the marmycin A aglycone started from 2-bromo-5-methoxy-1,4-naphthoquinone. acs.org A crucial step in these syntheses is often a regioselective Diels-Alder reaction to construct the initial carbocyclic ring, followed by aromatization and further functional group manipulations. researchgate.net A copper-catalyzed Ullmann cross-coupling and an intramolecular Friedel-Crafts reaction have also been employed to complete the core structure of marmycin A. thieme-connect.com
| Synthetic Strategy | Key Reactions | Target Analogue | Reference |
| Convergent Synthesis | Decarboxylative alkylation, Pd(OAc)₂-catalyzed cyclization, Aromatization, C-N coupling | Marmycin A aglycone | nih.govacs.org |
| Linear Synthesis | Diels-Alder cycloaddition, Aromatization | Marmycin A aglycone | researchgate.net |
| Methodological Study | Ullmann cross-coupling, Friedel-Crafts C-C glycosylation | Marmycin A core | thieme-connect.com |
Development of Stereoselective Synthetic Pathways for Chiral Tetraphene-7,12-dione Derivatives
The development of stereoselective synthetic routes to chiral tetraphene-7,12-dione derivatives is crucial, as the biological activity of many natural products is dependent on their specific stereochemistry. Strategies to achieve stereocontrol include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions.
Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comsigmaaldrich.comnumberanalytics.com For example, Evans oxazolidinones or pseudoephedrine can be used to control the stereochemistry of alkylation or aldol reactions in the construction of side chains or in the formation of chiral centers within the tetracyclic framework. sigmaaldrich.comharvard.edu After the desired stereocenter is set, the auxiliary is removed.
Stereoselective Diels-Alder reactions are a cornerstone for constructing the chiral tetraphene core. chadsprep.comresearchgate.netmasterorganicchemistry.comlibretexts.org The use of chiral Lewis acid catalysts can promote the enantioselective cycloaddition of a diene and a dienophile. Furthermore, the inherent stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the reactants is transferred to the product. The endo/exo selectivity of the reaction can also be controlled to set the relative stereochemistry of the newly formed chiral centers. libretexts.org
A notable strategy for the synthesis of chiral tetraphenylene (B3251814) derivatives involves a 'center-to-axis chirality transfer'. oup.com In this approach, a chiral diol, such as butane-2,3-diol, is used as a chiral auxiliary to control the atroposelective coupling of two biaryl fragments, leading to an optically pure tetraphenylene system after removal of the auxiliary. oup.com This methodology highlights the potential for creating axially chiral tetraphene-7,12-dione derivatives.
| Method | Principle | Application |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to induce diastereoselectivity. numberanalytics.comsigmaaldrich.comnumberanalytics.com | Asymmetric alkylations, aldol reactions. harvard.edu |
| Stereoselective Diels-Alder | Use of chiral catalysts or substrates to control enantioselectivity and diastereoselectivity. chadsprep.comresearchgate.netmasterorganicchemistry.comlibretexts.org | Construction of the chiral tetracyclic core. |
| Center-to-Axis Chirality Transfer | Use of a chiral template to control the formation of axial chirality. oup.com | Synthesis of atropisomeric tetraphenylenes. |
Exploration of Chemical Reactivity and Transformation Mechanisms of 5 Methyltetraphene 7,12 Dione Derivatives
Controlled Oxidative Transformations of Tetraphene Intermediates to the Quinone Moiety
The synthesis of the 5-Methyltetraphene-7,12-dione scaffold can be envisioned through the controlled oxidation of suitable tetraphene precursors. While direct oxidation of 5-methyltetraphene could be a route, a more controlled approach often involves the late-stage oxidation of a partially saturated intermediate. This strategy allows for better regioselectivity and yield of the desired quinone.
A relevant synthetic methodology involves the aromatization of a tetrahydrotetraphene intermediate. This process can be achieved using various oxidizing agents. For instance, in related anthracene (B1667546) systems, base-promoted aromatization of 1,4-dimethoxy-1,2,3,4-tetrahydroanthracene derivatives has been shown to yield substituted anthracenes. A similar approach could be applied to a 5-methyl-1,2,3,4-tetrahydrotetraphene-7,12-diol diether, which upon oxidation and subsequent elimination would furnish the this compound core.
Another effective method for the formation of polycyclic aromatic quinones is through electrochemical oxidation. unit.no The electrochemical oxidation of polycyclic aromatic phenols (PAPs) in a microfluidic cell offers a green and controlled route to quinones. unit.no This method proceeds via a phenoxonium cation, which is then trapped by a nucleophile like methanol (B129727) to form an acetal. Subsequent hydrolysis yields the desired quinone. unit.no The position of the initial hydroxyl group on the polycyclic aromatic hydrocarbon guides the formation of either p-quinones or o-quinones. unit.no This technique could be adapted for the synthesis of this compound from a corresponding hydroxylated 5-methyltetraphene precursor.
Furthermore, oxidative aromatization of hydroaromatic compounds using molecular oxygen in the presence of activated carbon has been demonstrated as an environmentally friendly method. organic-chemistry.org This approach has been successful in converting Hantzsch 1,4-dihydropyridines and 1,3,5-trisubstituted pyrazolines to their corresponding aromatic compounds in excellent yields and could potentially be applied to the synthesis of tetraphene-7,12-diones from their dihydro precursors. organic-chemistry.org
Functionalization Strategies on the this compound Scaffold
The this compound molecule presents several avenues for functionalization, including reactions at the aromatic rings, the quinone moiety, and the methyl group.
Halogenated polycyclic aromatic quinones are valuable intermediates for further synthetic transformations. The regioselectivity of halogenation on the this compound scaffold is influenced by the electronic nature of the quinone and the directing effect of the methyl group.
In a related system, the bromination of 9,10-dibromoanthracene (B139309) can be controlled to achieve selective substitution. beilstein-journals.org A similar strategy could be applied to this compound. The presence of the electron-withdrawing quinone functionality deactivates the adjacent aromatic rings towards electrophilic attack. Therefore, halogenation would likely occur on the terminal benzene (B151609) ring, with the methyl group potentially directing the substitution pattern. For example, electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a suitable catalyst could lead to the introduction of bromine atoms at specific positions.
The table below outlines potential regioselective halogenation reactions on the this compound scaffold based on known reactivity of similar polycyclic aromatic systems.
| Reagent | Potential Site of Halogenation | Expected Product |
| N-Bromosuccinimide (NBS) / Benzoyl Peroxide | Methyl group (benzylic position) | 5-(Bromomethyl)tetraphene-7,12-dione |
| Br₂ / Lewis Acid (e.g., FeBr₃) | Aromatic ring (positions 1, 2, 3, or 4) | Bromo-5-methyltetraphene-7,12-dione |
| N-Chlorosuccinimide (NCS) | Aromatic ring or methyl group | Chloro-5-methyltetraphene-7,12-dione or 5-(Chloromethyl)tetraphene-7,12-dione |
This table presents hypothetical reactions based on the general reactivity of similar compounds.
Alkylation and arylation reactions can be used to introduce new carbon-carbon bonds, further extending the polycyclic system or adding functional groups.
Electrophilic Alkylation/Arylation: Friedel-Crafts type reactions on the this compound scaffold would likely be challenging due to the deactivating effect of the quinone moiety. However, under forcing conditions or with highly reactive electrophiles, substitution on the outer benzene ring might be possible.
Nucleophilic Alkylation/Arylation: The quinone moiety is susceptible to nucleophilic attack. Organometallic reagents such as Grignard reagents or organolithium compounds could potentially add to the carbonyl groups. However, this would disrupt the quinone system and would likely require a subsequent oxidation step to regenerate it if desired. A more controlled approach would involve the functionalization of a pre-halogenated derivative via cross-coupling reactions. For example, a bromo-5-methyltetraphene-7,12-dione could undergo Suzuki or Stille coupling to introduce new alkyl or aryl groups.
Bioalkylation: Interestingly, studies on the related compound 7-methylbenz[a]anthracene (B135024) have shown that it can undergo bioalkylation in the presence of S-adenosyl-L-methionine to form 7,12-dimethylbenz[a]anthracene (B13559). nih.gov This suggests that the methyl group at the 5-position of tetraphene-7,12-dione could potentially be a site for further biological or biomimetic alkylation. nih.gov
The introduction of hydroxyl and ether groups can significantly alter the solubility and biological activity of the tetraphene-7,12-dione scaffold.
Hydroxylation: Enzymatic hydroxylation has been observed at the methyl group of 7-methylbenz[a]anthracene, yielding the corresponding hydroxymethyl derivative. nih.gov This suggests that the methyl group of this compound could be a target for similar transformations, leading to 5-(Hydroxymethyl)tetraphene-7,12-dione. Direct hydroxylation of the aromatic rings is more challenging but could potentially be achieved through methods like the Baeyer-Villiger oxidation of a corresponding boronic ester or through biotransformation using specific microorganisms.
Etherification: Etherification is typically achieved by the Williamson ether synthesis, which requires a hydroxylated precursor. Once a hydroxy-5-methyltetraphene-7,12-dione is obtained, it can be readily converted to its corresponding ether by reaction with an alkyl halide in the presence of a base. The table below illustrates this two-step process.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Hydroxylation | e.g., Biotransformation or chemical synthesis | Hydroxy-5-methyltetraphene-7,12-dione |
| 2. Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Alkoxy-5-methyltetraphene-7,12-dione |
This table outlines a general synthetic sequence.
Glycosylation is a key strategy for modifying the properties of natural and synthetic compounds. Both O- and C-glycosides of quinones are of significant interest.
O-Glycosylation: The synthesis of O-glycosides would require a hydroxylated derivative of this compound. The hydroxyl group could then be coupled with a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, under stereocontrolled conditions to yield the desired O-glycoside.
C-Glycosylation: The direct C-glycosylation of the aromatic scaffold is a more challenging but highly desirable transformation as it forms a more stable carbon-carbon bond. While there are no specific reports on the C-glycosylation of this compound, methods for the stereoselective C-glycosylation of other aromatic systems have been developed and could potentially be adapted. These methods often involve the use of organometallic glycosyl donors or transition-metal-catalyzed cross-coupling reactions.
Investigation of Electron-Transfer and Redox Properties of the Tetraphene-7,12-dione System
The quinone moiety in this compound is inherently redox-active. The electron-transfer properties of this system are crucial for understanding its potential applications in materials science and its biological activity, as many polycyclic aromatic quinones are known to generate reactive oxygen species through redox cycling. nih.gov
The redox potential of this compound can be investigated using electrochemical techniques such as cyclic voltammetry. The reduction of the quinone to the corresponding hydroquinone (B1673460) would be a key process to study. The potential at which this reduction occurs provides a measure of the electron-accepting ability of the molecule. The presence of the methyl group, an electron-donating group, is expected to slightly lower the reduction potential compared to the unsubstituted tetraphene-7,12-dione.
The redox properties are also influenced by the extent of the aromatic system. The extended π-system of the tetraphene core will delocalize the charge in the reduced species, affecting the stability of the resulting semiquinone radical anion and hydroquinone dianion. The study of these redox processes is fundamental to understanding the molecule's electronic structure and its interactions in biological and chemical systems.
Derivatization for the Generation of Molecular Probes and Advanced Chemical Tools
The strategic modification of the this compound scaffold is a key area of research for the development of novel molecular probes and advanced chemical tools. The inherent spectroscopic properties of the tetraphene core, combined with the reactivity of the dione (B5365651) and methyl functionalities, provide multiple avenues for the introduction of reporter groups, reactive moieties, and targeting ligands. These derivatization efforts aim to create molecules capable of sensing specific analytes, imaging biological processes, or acting as photosensitizers.
The core structure of this compound, which is a derivative of benz[a]anthracene, possesses a polycyclic aromatic hydrocarbon (PAH) framework that often exhibits fluorescence. nih.gov This intrinsic fluorescence can be modulated or harnessed in the design of molecular probes. Furthermore, the dione functionality and the reactive methyl group are prime sites for chemical modification.
One potential strategy for derivatization involves the functionalization of the aromatic core through electrophilic substitution or cross-coupling reactions. For instance, the introduction of bromo groups onto PAH systems has been shown to be a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. ed.ac.uknih.gov This approach could allow for the attachment of a wide array of functionalities, including fluorophores with different emission wavelengths, biotin (B1667282) for avidin-biotin based assays, or click chemistry handles like azides and alkynes for bio-conjugation.
The carbonyl groups of the dione moiety also offer a reactive site for derivatization. For example, the formation of oximes from the reaction of diones with hydroxylamine (B1172632) is a well-established transformation. The availability of benzo[a]anthracene-7,12-dione 7-oxime suggests that similar derivatization is feasible for this compound. sigmaaldrich.com The resulting oxime could be further functionalized or could itself modulate the electronic and spectroscopic properties of the parent molecule.
Furthermore, the methyl group at the 5-position, while generally less reactive than the aromatic rings, can be a site for oxidation or radical reactions under specific conditions. Studies on the related compound 7,12-dimethylbenz[a]anthracene have shown that the methyl groups can be photochemically oxidized. nih.govresearchgate.net This reactivity could potentially be controlled to introduce hydroxyl or carboxyl groups, which could then serve as points for esterification or amidation to attach other molecules of interest.
The development of advanced chemical tools from this compound derivatives also extends to the synthesis of materials with tailored optoelectronic properties. The incorporation of PAH units into donor-acceptor architectures is a common strategy for creating materials with applications in organic electronics and photovoltaics. researchgate.net By analogy, derivatizing the this compound core with electron-donating or electron-withdrawing groups could lead to the development of novel sensors that operate via photoinduced electron transfer (PET) or other photophysical mechanisms.
While direct research on the derivatization of this compound specifically for molecular probes is not extensively documented, the chemical principles established for related PAH diones, such as anthraquinones, provide a solid foundation for future work in this area. colab.ws The synthesis of amino-functionalized derivatives, for example, could be a key step in creating probes with improved water solubility and biocompatibility, or for conjugation to biomolecules. colab.ws
The following table outlines potential derivatization strategies and the resulting molecular probes or chemical tools that could be generated from this compound.
Potential Derivatizations of this compound for Molecular Probes
| Derivatization Strategy | Functional Group Introduced | Potential Application as Molecular Probe/Tool | Rationale |
|---|---|---|---|
| Bromination followed by Suzuki or Sonogashira coupling | Aryl, heteroaryl, or alkyne-linked fluorophore | Fluorescence resonance energy transfer (FRET) probes | Allows for the creation of donor-acceptor pairs with tunable spectral overlap. |
| Nitration followed by reduction | Amino group (-NH2) | pH sensors or building block for bioconjugation | The amino group's fluorescence is often pH-dependent, and it can be readily acylated or coupled to biomolecules. colab.ws |
| Reaction with hydroxylamine | Oxime group (=N-OH) | Metal ion sensors | The oxime moiety can act as a chelating agent for specific metal ions, leading to a change in fluorescence. sigmaaldrich.com |
| Oxidation of the methyl group | Carboxylic acid group (-COOH) | Reactive handle for conjugation to proteins or peptides | The carboxylic acid can be activated for amide bond formation with primary amines on biomolecules. |
The successful synthesis and application of these derivatives would significantly expand the utility of the this compound scaffold in chemical biology and materials science.
Mechanistic Investigations of Key Reactions Pertinent to 5 Methyltetraphene 7,12 Dione Synthesis
Elucidation of Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Couplings
The construction of the tetraphene backbone often involves carbon-carbon bond-forming reactions catalyzed by transition metals, most notably palladium. researchgate.net Reactions like the Suzuki-Miyaura and Heck couplings are instrumental in connecting aryl and vinyl fragments. acs.orgchemrevlett.com
The generally accepted catalytic cycle for these palladium-catalyzed reactions involves three primary steps: oxidative addition, transmetalation (for Suzuki-type couplings), and reductive elimination. youtube.comyoutube.com
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the bond of an organohalide (e.g., an aryl halide), forming a Pd(II) complex. youtube.com
Transmetalation: In a Suzuki coupling, an organoboron compound exchanges its organic group with the halide on the Pd(II) complex. This step is typically facilitated by a base. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.comyoutube.com
The nature of the ligands coordinated to the palladium center profoundly influences the efficiency and outcome of the catalytic cycle. Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity. researchgate.netepa.gov
Ligand Effects on Catalytic Activity:
| Catalyst System | Ligand Type | Role/Effect |
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Commonly used, but can require higher catalyst loading and temperatures. acs.org |
| PdCl₂(dppf) | Diphosphine | Bidentate phosphine (B1218219) ligands can enhance catalyst stability and efficiency. acs.org |
| Pd-NHC Complexes | N-Heterocyclic Carbene | Often exhibit high thermal stability and catalytic activity, allowing for lower catalyst loads. epa.gov |
For instance, in the synthesis of complex biaryls, the choice between monodentate ligands like triphenylphosphine (PPh₃) and bidentate ligands can affect the rate of reductive elimination and prevent side reactions. acs.org The development of specialized ligands has enabled couplings with less reactive substrates, such as aryl chlorides, under milder conditions.
Detailed Mechanistic Pathways of Intramolecular Ring-Closing Reactions
Following the construction of the polycyclic backbone, an intramolecular ring-closing reaction is typically required to generate the final tetraphene structure. A common strategy for forming the quinone moiety is through an intramolecular Friedel-Crafts acylation. byjus.commasterorganicchemistry.com
This reaction involves an electrophilic aromatic substitution where an acyl group attacks an aromatic ring. byjus.comrsc.org The mechanism proceeds through the formation of a key electrophile, the acylium ion, which is generated by the reaction of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comyoutube.com The acylium ion is stabilized by resonance. youtube.com The aromatic ring then attacks this electrophile, leading to a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). byjus.comnih.gov Finally, deprotonation restores aromaticity and yields the cyclized ketone. byjus.com
Identification and Trapping of Reaction Intermediates
The direct observation of intermediates in Friedel-Crafts acylations, such as the acylium ion and the Wheland intermediate, is challenging due to their transient nature. However, their existence is supported by extensive mechanistic studies. In some cases, strong superacids can be used to generate and stabilize these cationic intermediates, allowing for their characterization by spectroscopic methods like NMR. nih.gov
In related cyclization reactions, such as photochemical ring expansions, intermediates like ylides and diradicals have been identified through a combination of experimental and computational methods. nih.govrsc.org For example, in the photochemical synthesis of tetrahydrofuran (B95107) derivatives, a diradical intermediate was located via DFT calculations, and its formation was identified as a key step in the reaction pathway. nih.gov While not a Friedel-Crafts reaction, this illustrates the techniques used to probe short-lived species in cyclization processes.
Application of Kinetic Isotope Effects for Rate-Determining Step Analysis
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction. It compares the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).
In many electrophilic aromatic substitutions, including Friedel-Crafts reactions, the C-H bond cleavage is typically not the rate-determining step. researchgate.net The initial attack of the electrophile on the aromatic ring to form the Wheland intermediate is usually the slow step. In such cases, a primary KIE (kH/kD) close to 1 is observed, as the C-H bond is broken in a fast, subsequent step. researchgate.net
However, if the deprotonation step becomes partially rate-limiting, a KIE value greater than 1 may be observed. nih.gov For example, a KIE of 1.55 was measured in an asymmetric Friedel-Crafts reaction, indicating that the rearomatization step is at least partially rate-determining. nih.gov This can occur if the intermediate is sterically hindered or if the base involved in the deprotonation is weak.
Control and Analysis of Regioselectivity and Stereoselectivity in Multi-Component and Cascade Reactions
The synthesis of a specifically substituted molecule like 5-Methyltetraphene-7,12-dione requires precise control over the placement of functional groups, a concept known as regioselectivity. In the context of Friedel-Crafts acylation on a substituted naphthalene (B1677914) or anthracene (B1667546) precursor, the position of the incoming acyl group is directed by the existing substituents and the reaction conditions. stackexchange.com
Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient route to complex polycyclic systems. nih.govrsc.orgscilit.com These reactions can rapidly build molecular complexity from simple starting materials. nih.gov For example, base-mediated cascade reactions involving Michael additions and aldol (B89426) condensations have been used to create fused ring systems in one pot. nih.gov Controlling the regioselectivity in such cascades is paramount and depends on the inherent reactivity of the intermediates and the reaction conditions. nih.govorganic-chemistry.org
While this compound is an achiral molecule, stereoselectivity can be a critical factor in the synthesis of its precursors if they contain stereogenic centers. For instance, asymmetric catalytic reactions are designed to produce a single enantiomer or diastereomer of a chiral intermediate, often through the use of chiral catalysts or ligands. nih.gov
Influence of Reaction Conditions, Solvents, and Additives on Reaction Mechanisms
The mechanism, and therefore the outcome, of the key synthetic reactions can be highly sensitive to the experimental conditions.
Solvent Effects: The choice of solvent is critical, particularly in Friedel-Crafts reactions. The product ratio in the acetylation of naphthalene, for instance, is famously dependent on the solvent. stackexchange.com
Non-polar solvents (e.g., carbon disulfide, CS₂) tend to favor the kinetically controlled product. In the case of naphthalene, this is the 1-acetyl derivative. It is believed that the product-Lewis acid complex precipitates from the non-polar solvent, preventing equilibration to the more stable isomer. stackexchange.com
Polar solvents (e.g., nitrobenzene) can dissolve the intermediate complex, allowing the reaction to become reversible. This enables the formation of the more thermodynamically stable product, which for naphthalene is the 2-acetyl derivative. stackexchange.com
Fluorinated alcohols like hexafluoro-2-propanol (HFIP) have also been employed as solvents or additives, promoting reactions by stabilizing cationic intermediates through their strong hydrogen-bonding capabilities. researchgate.net
Influence of Solvents on Naphthalene Acylation Regioselectivity stackexchange.com
| Solvent | Product Ratio (1-acetyl : 2-acetyl) | Favored Product Type |
| Carbon Disulfide (CS₂) | High | Kinetic |
| Nitrobenzene (C₆H₅NO₂) | Low | Thermodynamic |
Additives and Catalysts: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄) can affect reactivity and selectivity. rsc.orgnih.gov In some cases, stoichiometric or even excess amounts of the catalyst are required because the product ketone complexes with the Lewis acid. stackexchange.com In transition metal-catalyzed couplings, additives can be crucial. For instance, phase-transfer catalysts like tetra-n-butylammonium chloride (n-Bu₄NCl) can facilitate reactions in biphasic solvent systems. acs.org The choice of base in Suzuki couplings is also critical for activating the organoboron reagent for transmetalation. youtube.com
Advanced Spectroscopic and Structural Elucidation Methodologies in Tetraphene 7,12 Dione Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment
Detailed ¹H and ¹³C NMR chemical shift analyses, along with data from correlated spectroscopy techniques such as COSY, HMQC, and HMBC, are crucial for establishing the precise connectivity and topology of organic molecules. However, no specific NMR data for 5-Methyltetraphene-7,12-dione has been reported in publicly accessible research.
Advanced Proton and Carbon-13 NMR Chemical Shift Analysis
Information regarding the specific chemical shifts for the protons and carbon atoms of this compound is not available.
Application of Correlated Spectroscopy (COSY, HMQC, HMBC) for Connectivity and Topology Determination
There are no published studies detailing the use of COSY, HMQC, or HMBC experiments to elucidate the structural framework of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis
Precise molecular mass and fragmentation data from HRMS are essential for confirming the elemental composition and structural features of a compound. This information is currently unavailable for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
The characteristic infrared absorption bands corresponding to the functional groups and vibrational modes of this compound have not been documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Studies
Data on the electronic transitions and conjugation pathways of this compound, typically obtained through UV-Vis spectroscopy, are not present in the available literature.
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Conformation Determination
The definitive three-dimensional molecular structure and solid-state conformation of this compound, which can be determined by single-crystal X-ray diffraction, have not been reported.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of Chiral Derivatives
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as materials science and pharmacology. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), have emerged as powerful, non-destructive techniques for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is exquisitely sensitive to its three-dimensional structure. In the context of tetraphene-7,12-dione research, the introduction of a chiral center, for instance, at the 5-position with a methyl group, necessitates the use of such advanced methodologies to unambiguously assign the absolute configuration of the resulting enantiomers.
The application of ECD for the absolute configuration assignment of chiral derivatives of this compound relies on the comparison of experimentally measured ECD spectra with those predicted by quantum-mechanical calculations. This approach allows for a reliable correlation between the observed chiroptical response and the spatial arrangement of the atoms in the molecule.
Detailed Research Findings
While specific experimental research on the chiroptical properties of this compound is not extensively documented in publicly available literature, the principles of ECD can be applied to understand how its absolute configuration could be determined. The methodology would involve the synthesis of a chiral derivative, followed by the measurement of its ECD spectrum. Concurrently, theoretical calculations would be performed to predict the ECD spectra for both possible enantiomers. A comparison between the experimental and calculated spectra would then lead to the assignment of the absolute configuration.
The core of this analysis lies in the exciton (B1674681) chirality method, which is particularly well-suited for molecules containing multiple chromophores. nih.gov In a chiral derivative of tetraphene-7,12-dione, the aromatic rings and the dione (B5365651) system act as chromophores. The spatial interaction between the transition dipole moments of these chromophores gives rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the chirality of the molecule.
For a hypothetical (R)-5-methyltetraphene-7,12-dione, theoretical calculations would predict a specific ECD spectrum. For instance, it might predict a positive Cotton effect at a certain wavelength and a negative one at another. If the experimentally measured spectrum of one of the synthesized enantiomers matches this predicted spectrum, its absolute configuration can be confidently assigned as (R). The spectrum of the other enantiomer, (S)-5-methyltetraphene-7,12-dione, would be a mirror image.
The accuracy of the theoretical predictions is paramount and depends on the computational level of theory employed. rsc.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most commonly used methods for this purpose. rsc.org The choice of functional and basis set can significantly influence the accuracy of the predicted spectra. rsc.org
To illustrate the expected data, a hypothetical table of predicted ECD maxima for the enantiomers of this compound is presented below.
| Wavelength (nm) | Predicted Δε for (R)-enantiomer | Predicted Δε for (S)-enantiomer |
| 350 | +25.3 | -25.3 |
| 315 | -15.8 | +15.8 |
| 280 | +10.2 | -10.2 |
| 250 | -30.5 | +30.5 |
| Note: This data is hypothetical and for illustrative purposes only. |
The comparison of such predicted data with experimental results would form the basis for the absolute configuration assignment.
Academic Exploration of Bioactivity and Structure Activity Relationships Within the Tetraphene 7,12 Dione Scaffold Excluding Clinical Data
Preclinical Studies of Angucycline-Related Biological Activities and their Underlying Molecular Mechanisms
No preclinical studies, including investigations into biological activities or molecular mechanisms, have been published for 5-Methyltetraphene-7,12-dione.
In Vitro Enzyme Inhibition and Molecular Target Identification Studies
There is no available data on the in vitro enzyme inhibition properties or the identification of molecular targets for this compound.
Rational Design and Synthesis of this compound Analogues for Preclinical Biological Evaluation
There are no published studies detailing the rational design, synthesis, or preclinical evaluation of analogues based on the this compound scaffold.
Comprehensive Structure-Activity Relationship (SAR) Studies on Substituted Tetraphene-7,12-diones
No comprehensive Structure-Activity Relationship (SAR) studies have been conducted or published for substituted tetraphene-7,12-diones, including the 5-methyl derivative.
Applications in Chemical Biology as Probes for Biological Systems (e.g., Bio-orthogonal Conjugation)
There is no information available regarding the application of this compound as a chemical probe in biological systems, including any use in bio-orthogonal conjugation or other chemical biology techniques.
The absence of any scientific literature or data pertaining to "this compound" prevents the creation of a detailed academic article as requested. The compound does not appear to have been synthesized or studied in a capacity that has been publicly documented. Therefore, no data tables or detailed research findings can be provided.
Advanced Theoretical and Computational Studies on 5 Methyltetraphene 7,12 Dione Systems
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be the cornerstone for understanding the electronic nature of 5-Methyltetraphene-7,12-dione. These calculations would provide insights into:
Electronic Structure: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic properties and reactivity.
Reactivity: Maps of the electrostatic potential would reveal electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. Fukui functions and other reactivity indices could be calculated to quantify the local reactivity of different atomic sites.
Spectroscopic Properties: Theoretical predictions of infrared (IR), Raman, and UV-Vis spectra would be possible. These predicted spectra, when compared with experimental data (if available), can help to confirm the molecular structure and provide a deeper understanding of the electronic transitions.
Computational Modeling of Reaction Mechanisms and Transition State Structures
Should this compound be involved in chemical reactions, computational modeling would be invaluable for elucidating the reaction pathways. This would involve:
Locating Transition States: Using methods like synchronous transit-guided quasi-Newton (STQN), the geometries and energies of transition states connecting reactants to products would be determined.
Calculating Activation Energies: The energy difference between the reactants and the transition state would provide the activation energy, a key factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations would confirm that the identified transition state correctly connects the desired reactants and products.
Molecular Dynamics Simulations for Investigating Molecular Conformations and Dynamics
To understand the behavior of this compound in a condensed phase (e.g., in a solvent or as part of a larger system), molecular dynamics (MD) simulations would be employed. These simulations would track the movement of atoms over time, providing information on:
Conformational Analysis: Although the tetraphene core is rigid, the methyl group has rotational freedom. MD simulations could explore the preferred orientations of the methyl group.
Intermolecular Interactions: In a simulated environment with other molecules (e.g., solvent or other this compound molecules), MD can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds.
Solvation Effects: The arrangement of solvent molecules around the solute can be studied, providing insights into its solubility and the influence of the solvent on its properties.
Prediction of Spectroscopic Data (e.g., NMR chemical shifts, UV-Vis absorption maxima) through Computational Methods
Computational methods are frequently used to predict spectroscopic data, which is crucial for the identification and characterization of new compounds.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the NMR chemical shifts of ¹H and ¹³C atoms. The predicted shifts, when compared to experimental spectra, are a powerful tool for structure elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.
Application of Cheminformatics and Machine Learning for Predictive Modeling in Tetraphene Chemistry
While no specific models for this compound were found, cheminformatics and machine learning approaches are increasingly used in materials science and drug discovery. In the context of tetraphene chemistry, these methods could be used to:
Develop Quantitative Structure-Property Relationship (QSPR) Models: By training models on a dataset of tetraphene derivatives with known properties, it would be possible to predict the properties of new, uncharacterized compounds like this compound.
Virtual Screening: Machine learning models could be used to screen large virtual libraries of tetraphene derivatives for desired properties, accelerating the discovery of new functional materials.
Future Research Directions and Emerging Avenues in 5 Methyltetraphene 7,12 Dione Chemistry
Development of Novel, Efficient, and Environmentally Benign Synthetic Methodologies
The synthesis of complex PAHs often involves multi-step procedures with harsh reaction conditions. Future research will likely focus on developing more sustainable and efficient methods for constructing the 5-Methyltetraphene-7,12-dione core and its derivatives.
One promising direction is the adoption of palladium-catalyzed [3+3] annulation reactions . This method has been successfully used for the synthesis of various PAHs from smaller aromatic fragments. rsc.org For this compound, this could involve the coupling of a suitably substituted naphthalene (B1677914) derivative with a benzene-based building block. Another innovative approach is the oxidative tandem spirocyclization and 1,2-aryl migration , which has proven effective for creating extended PAHs. nih.gov The development of catalytic systems, such as those based on Nafion-SiO2, could also offer environmentally friendly pathways for both the synthesis and transformation of tetraphene derivatives under hydrothermal conditions. uib.no
| Potential Synthetic Strategy | Description | Key Advantages | Relevant Analogy |
| Palladium-Catalyzed [3+3] Annulation | Coupling of two smaller aromatic fragments to construct the tetraphene core. | High efficiency and selectivity. | Synthesis of various perylene (B46583) derivatives. rsc.org |
| Oxidative Tandem Spirocyclization | A tandem process involving spirocyclization and 1,2-aryl migration to form extended PAHs. | Access to complex and extended aromatic systems. | Synthesis of functionalized dibenzocoronenes and other PAHs. nih.gov |
| Environmentally Benign Catalysis | Use of solid acid catalysts like Nafion-SiO2 in aqueous media. | Reduced environmental impact and easier catalyst recovery. | Oxidation and reduction of PAHs in hydrothermal media. uib.no |
Discovery of Unprecedented Functionalization Reactions and Reactivity Patterns
The introduction of new functional groups onto the this compound scaffold is crucial for tuning its properties and exploring new applications. Future research is expected to move beyond classical electrophilic aromatic substitution to more sophisticated and selective methods.
A key area of exploration will be the direct C-H functionalization of the aromatic core. This atom-economical approach avoids the need for pre-functionalized starting materials. Techniques such as sulfoniumization have been shown to not only functionalize but also solubilize poorly soluble PAHs, opening up possibilities for their use in biological applications. nih.gov The resulting sulfonium (B1226848) salts can undergo a variety of subsequent transformations to introduce C-C and C-heteroatom bonds. nih.gov Furthermore, understanding the reactivity patterns of related aza-PAHs, where carbon atoms are replaced by nitrogen, could provide insights into novel transformations for nitrogen-containing derivatives of this compound. acs.org
Exploration of Supramolecular Chemistry and Self-Assembly with Tetraphene-7,12-dione Scaffolds
The planar and aromatic nature of the tetraphene-7,12-dione core makes it an ideal candidate for studying supramolecular chemistry and self-assembly. The ability to form well-ordered structures is a prerequisite for many applications in materials science.
Future studies could investigate the self-assembly of this compound on surfaces like graphene . nih.govresearchgate.net The interactions between the molecule and the substrate can lead to the formation of highly ordered two-dimensional arrays with tunable properties. The principles of supramolecular chemistry, as demonstrated with triptycene (B166850) and fullerene derivatives, can be applied to design and synthesize novel macrocycles and cages based on the tetraphene-7,12-dione building block. rsc.orgnih.gov These structures could have applications in molecular recognition and gas sorption.
Design and Synthesis of Advanced Materials for Optoelectronics and Other Chemical Engineering Applications
The electronic properties of PAHs make them attractive for use in organic electronics. The this compound scaffold, with its extended π-system, holds promise for the development of new materials for optoelectronic devices.
Research in this area could focus on synthesizing derivatives of this compound with tailored electronic properties. For instance, functionalization with alkyl chains, as demonstrated with tetracene derivatives, can significantly impact charge carrier mobility. cnr.it Computational studies could be employed to predict the electronic properties of various derivatives, guiding the synthetic efforts towards materials with optimal performance for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). youtube.com Additionally, the ability of PAHs to bind with ions suggests that derivatives of this compound could be explored as new cathode materials for aluminum-ion batteries. nih.gov
| Potential Application | Key Property to Engineer | Analogous System |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility. | Alkylated tetracene derivatives with high hole mobilities. cnr.it |
| Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties. | Various functionalized PAHs used in OLEDs. |
| Aluminum-Ion Batteries | Ability to bind with AlCl₄⁻ ions. | PAHs as promising cathode materials for AIBs. nih.gov |
Deepening the Fundamental Mechanistic Understanding of Complex Organic Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of new materials and processes.
Future research will likely involve a combination of experimental and computational chemistry techniques to elucidate reaction pathways. researchgate.netnih.govaip.org Quantum chemical calculations can be used to predict reactive sites, determine the stability of intermediates, and calculate reaction barriers. nih.govresearchgate.net This information is invaluable for optimizing reaction conditions and predicting the outcomes of new transformations. For instance, understanding the mechanism of PAH formation in combustion processes can provide insights into potential side reactions during synthesis. aip.org
Integration of Artificial Intelligence and Automation in the Discovery and Synthesis of Tetraphene Derivatives
The fields of artificial intelligence (AI) and automation are poised to revolutionize chemical research. The application of these technologies to the study of this compound and its derivatives could significantly accelerate the pace of discovery.
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing 5-Methyltetraphene-7,12-dione, and how do theoretical frameworks guide experimental design?
- Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization, guided by aromaticity and electron-transfer theories . Theoretical frameworks (e.g., molecular orbital theory) inform reagent selection and reaction conditions to stabilize intermediates and optimize yields. Pre-experimental designs (e.g., single-variable testing) are recommended for initial optimization .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Answer : Combine spectroscopic techniques (NMR, IR) for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for structural elucidation. Cross-validate results with computational simulations (DFT) to resolve ambiguities in spectral data .
Q. What are the primary challenges in characterizing the photophysical properties of this compound?
- Answer : Key challenges include solvent effects on fluorescence quantum yield and aggregation-induced quenching. Methodologically, use time-resolved spectroscopy to differentiate intrinsic vs. environmental effects, and employ controlled degassing to minimize oxygen interference .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis, and what variables are most critical?
- Answer : Apply a 2^k factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example, interactions between temperature and catalyst concentration often dominate yield variance. Post-hoc ANOVA identifies significant factors, reducing trial iterations by ~40% .
Q. What strategies resolve contradictions in reported redox properties of this compound across studies?
- Answer : Discrepancies may arise from solvent choice (protic vs. aprotic) or reference electrode calibration. Replicate experiments under standardized conditions (IUPAC guidelines) and use cyclic voltammetry with ferrocene as an internal standard. Cross-reference with computational redox potentials for validation .
Q. How do intermolecular interactions influence the solid-state packing of this compound, and what methodological tools are essential for analysis?
- Answer : π-π stacking and hydrogen bonding dictate crystallographic arrangements. Use SC-XRD (single-crystal X-ray diffraction) paired with Hirshfeld surface analysis to quantify interaction contributions. Pair distribution function (PDF) analysis resolves amorphous-phase defects .
Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s catalytic applications?
- Answer : Integrate kinetics (stopped-flow techniques) with operando spectroscopy (e.g., in situ FTIR) to track intermediate species. Machine learning models (COMSOL/AI integration) predict catalytic pathways, reducing experimental redundancy by identifying high-probability reaction coordinates .
Q. How can researchers address reproducibility issues in this compound-based device fabrication?
- Answer : Standardize thin-film deposition parameters (spin-coating speed, annealing time) using design-of-experiments (DoE) principles. Implement environmental controls (humidity <10%) and publish full procedural metadata to align with FAIR data principles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
